1-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-18-9-12(16-17-18)13(20)15-10-6-14-19(7-10)8-11-4-2-3-5-21-11/h6-7,9,11H,2-5,8H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEVAFSMBHFQLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CN(N=C2)CC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the triazole ring: This step involves the cycloaddition of an azide with an alkyne, often catalyzed by copper(I) salts (CuAAC reaction).
Attachment of the oxane moiety: This can be done through nucleophilic substitution reactions where the oxane ring is introduced via an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxane moiety or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Triazole-Carboxamide Derivatives
*Note: Molecular formula and weight inferred from structurally similar compounds in and .
Key Observations:
Bioactivity Correlations : Fluorinated derivatives (e.g., Rufinamide) demonstrate enhanced metabolic stability, while aromatic substituents (e.g., pyridinyl in ) may optimize receptor interactions .
Synthetic Accessibility : The target compound’s synthesis likely parallels methods for related triazole-carboxamides, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or decarboxylative coupling ().
Biological Activity
1-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazole ring and the introduction of the oxane moiety. Advanced techniques such as continuous flow reactors and automated systems are often employed to optimize yields and purity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Research indicates that compounds with a similar structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazoles have been shown to inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis. This inhibition leads to apoptosis in cancer cells:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | TS Inhibition |
| Compound B | HCT-116 | 2.6 | TS Inhibition |
| Compound C | HepG2 | 1.4 | TS Inhibition |
These findings suggest that similar derivatives of this compound could exhibit comparable efficacy in inhibiting cancer cell proliferation through similar mechanisms .
Antimicrobial Activity
In addition to anticancer properties, preliminary studies have indicated that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus has been documented, with certain derivatives showing promising inhibition rates.
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:
Enzyme Inhibition : The compound likely binds to enzymes involved in critical metabolic pathways, thereby modulating their activity.
Receptor Interaction : It may also interact with various receptors, influencing cellular signaling pathways that lead to apoptosis or microbial inhibition.
Case Studies
Several studies have focused on the biological evaluation of compounds related to this compound:
- Anticancer Study : A recent investigation synthesized triazole derivatives and assessed their cytotoxicity against multiple cancer cell lines. Results indicated that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another study explored the antimicrobial properties of related compounds against common bacterial strains. The results demonstrated effective inhibition at low concentrations, suggesting potential for development as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
